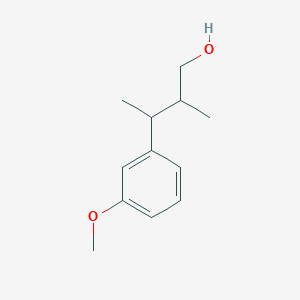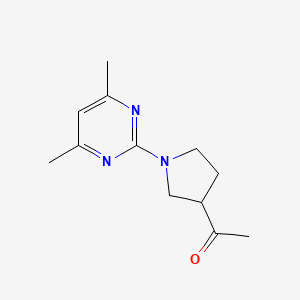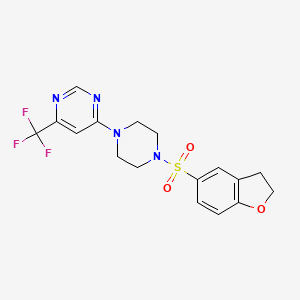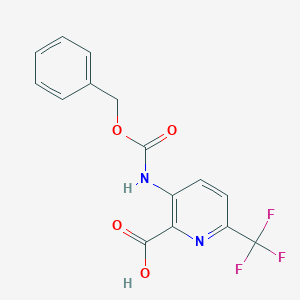
3-(3-Methoxyphenyl)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenyl)-2-methylbutan-1-ol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 2-methylbutan-1-ol in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method offers a scalable and efficient approach to produce the compound in large quantities. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at controlled temperatures and pressures.
化学反応の分析
Types of Reactions: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving methoxyphenyl groups. It may also serve as a model compound to investigate the metabolic pathways of similar structures in living organisms.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to enhance its pharmacological properties and tested for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it valuable for the production of high-value products.
作用機序
The mechanism of action of 3-(3-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways by forming reactive intermediates or metabolites.
類似化合物との比較
3-(4-Methoxyphenyl)-2-methylbutan-1-ol: Similar structure with the methoxy group at the para position.
3-(3-Hydroxyphenyl)-2-methylbutan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
3-(3-Methoxyphenyl)-2-methylbutan-2-ol: Similar structure with the hydroxyl group at a different position on the butanol chain.
Uniqueness: 3-(3-Methoxyphenyl)-2-methylbutan-1-ol is unique due to the specific positioning of the methoxy group on the phenyl ring and the hydroxyl group on the butanol chain. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-(3-methoxyphenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(8-13)10(2)11-5-4-6-12(7-11)14-3/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWTNJLIBVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)
![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2933218.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)
![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)
![2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2933232.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2933233.png)
